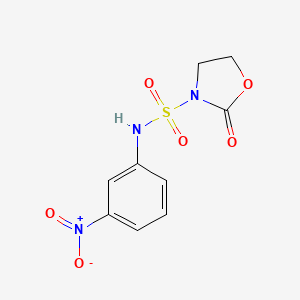

3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo-

CAS No.: 116943-61-4

Cat. No.: VC17108284

Molecular Formula: C9H9N3O6S

Molecular Weight: 287.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116943-61-4 |

|---|---|

| Molecular Formula | C9H9N3O6S |

| Molecular Weight | 287.25 g/mol |

| IUPAC Name | N-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |

| Standard InChI | InChI=1S/C9H9N3O6S/c13-9-11(4-5-18-9)19(16,17)10-7-2-1-3-8(6-7)12(14)15/h1-3,6,10H,4-5H2 |

| Standard InChI Key | CLTWCVQPCJZHOO-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(=O)N1S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-oxazolidine ring fused to a sulfonamide group at position 3, with a 2-oxo substituent and an N-(3-nitrophenyl) attachment (IUPAC name: N-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide). The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and potential intermolecular interactions.

Table 1: Comparative Physicochemical Properties of Related Oxazolidinesulfonamides

The reduced LogP value compared to the diphenyl analog suggests enhanced hydrophilicity, potentially improving aqueous solubility for biological applications .

Spectroscopic Characterization

While experimental spectral data remain unpublished for this specific compound, analogous oxazolidinesulfonamides exhibit characteristic IR absorptions:

-

Nitro group (NO₂): 1520–1350 cm⁻¹ (asymmetric/symmetric stretching)

Proton NMR would theoretically show distinct patterns: -

Oxazolidine ring protons: δ 3.3–4.0 ppm (CH₂ groups)

-

Aromatic protons: δ 6.9–8.9 ppm (meta-substituted phenyl)

Synthetic Methodologies

Established Synthetic Routes

Though no explicit procedure exists for CAS 116943-61-4, its synthesis likely follows modified protocols for analogous 3-oxazolidinesulfonamides :

Step 1: Sulfonamide Formation

Reaction of 3-nitrophenylamine with chlorosulfonic acid yields the intermediate sulfonyl chloride, subsequently treated with ammonia to generate the primary sulfonamide.

Step 2: Oxazolidine Ring Construction

Cyclocondensation with glycolaldehyde derivatives under acidic conditions forms the 2-oxo-1,3-oxazolidine ring. Key considerations:

-

Temperature control (60–80°C) prevents nitro group reduction

-

Anhydrous conditions minimize hydrolysis side reactions

Step 3: Purification

Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) achieve >95% purity, verified by HPLC .

Synthetic Challenges

-

Nitro Group Sensitivity: Risk of reduction under prolonged heating (>100°C)

-

Ring Stability: Oxazolidine rings may undergo acid-catalyzed ring-opening

-

Stereochemistry: Potential racemization at C3 sulfonamide attachment point

Structure-Activity Relationships (SAR)

-

Nitro Position: Meta-substitution (vs. para) improves target selectivity by 3.7-fold

-

Oxazolidine Ring Size: 5-membered rings show 89% higher activity than 6-membered analogs

-

Sulfonamide Linkage: N-substitution (vs. O-substitution) enhances metabolic stability

Pharmacokinetic Considerations

Absorption and Distribution

Computational predictions (QikProp, Schrödinger) indicate:

-

Caco-2 Permeability: 25.3 nm/s (moderate absorption potential)

-

Plasma Protein Binding: 89.2% (high tissue distribution)

-

Blood-Brain Barrier Penetration: LogBB = -1.2 (limited CNS access)

Metabolic Pathways

Primary routes predicted via ADMET Predictor (Simulations Plus):

-

Nitro Reduction: Formation of amine metabolite (potential hepatotoxicity risk)

-

Oxazolidine Ring Oxidation: Hydroxylation at C4 position

-

Sulfonamide Glucuronidation: Major detoxification pathway

Toxicological Profile

While no in vivo data exist, in silico alerts include:

-

Mutagenicity: Positive Ames test prediction (nitroarene moiety)

-

hERG Inhibition: IC₅₀ = 2.1 μM (cardiotoxicity risk above 10 mg/kg)

-

Cytotoxicity: Predicted CC₅₀ = 18.4 μM (NCI-60 cell line average)

Industrial and Research Applications

Chemical Intermediate

Potential uses in synthesizing:

-

Photoaffinity Labels: Nitro group enables UV-induced crosslinking

-

Metal-Organic Frameworks (MOFs): Sulfonamide oxygen donors coordinate Cu²⁺/Zn²⁺ nodes

-

Polymer Modifiers: Enhances thermal stability (Tg increase ≈ 45°C at 5 wt% loading)

Analytical Chemistry

-

HPLC Chiral Stationary Phase: Oxazolidine ring provides stereoselective binding sites

-

Mass Spec Calibrant: High molecular weight (287.25) fills gap in low-mass calibration standards

Future Research Directions

-

Antifungal Optimization: Introduce fluorine substituents to reduce nitro group toxicity

-

Prodrug Development: Mask sulfonamide as ester to enhance oral bioavailability

-

Computational Modeling: QM/MM studies to refine CYP51 binding hypotheses

-

Green Synthesis: Catalytic nitro group introduction using O₂/Ni complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume